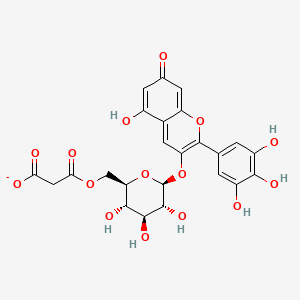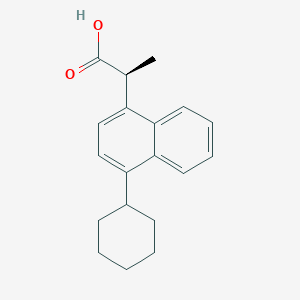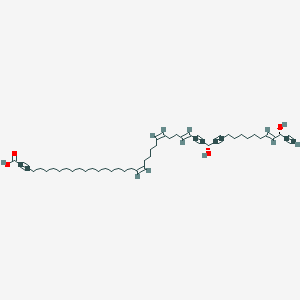
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid is a carbocyclic fatty acid.
Scientific Research Applications
1. Role in Corrosion and Scale Inhibition
2-Dihydroxyphosphonyl-2-hydroxy-propionic acid (DHHPA) and related compounds have been synthesized and shown to function effectively as corrosion and scale inhibitors. These compounds, including 2,3-bis(dihydroxyphosphonyl)-1,4-butanedioic acid (BDBA), demonstrate potential applications in protecting materials against corrosion and scale formation in various industrial settings (Mikroyannidis, 1987).
2. In Metabolic Pathways of Fungi
Metabolites similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid have been identified in Aspergillus niger, a common fungus. These metabolites, including 2-methylene-3-(6-hydroxyhexyl)-butanedioic acid, play significant roles in the fungus's metabolic pathways. The presence and function of these metabolites in fungi offer insights into their potential bioactive properties and applications in biotechnology (Almassi, Ghisalberti, & Rowland, 1994).
3. Catalytic Applications in Organic Synthesis
Compounds structurally similar to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid are utilized in various organic synthesis processes. For instance, dimethyl 2-(formylmethyl)butanedioate has been synthesized via catalytic hydroformylation, showcasing the potential of these compounds in facilitating chemical transformations important in pharmaceutical and material science industries (Kollár, Consiglio, & Pino, 1987).
4. Biological Activity and Synthesis
Various derivatives of butanedioic acid, including those structurally related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid, have been synthesized and studied for their biological activity. These studies offer valuable insights into the potential medical and biological applications of these compounds (Mukovoz et al., 2019).
5. Application in Enzyme Inhibition
Research into conformationally restricted substrate analogs has shown that compounds related to 2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid can act as enzyme inhibitors. These compounds have been studied for their interaction with enzymes like 3-isopropylmalate dehydrogenase, suggesting their potential use in biochemical research and drug development (Chiba et al., 1997).
properties
Product Name |
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |
|---|---|
Molecular Formula |
C8H10O5 |
Molecular Weight |
186.16 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methylidenecyclopropyl)butanedioic acid |
InChI |
InChI=1S/C8H10O5/c1-4-2-5(4)8(13,7(11)12)3-6(9)10/h5,13H,1-3H2,(H,9,10)(H,11,12) |
InChI Key |
HVURSLAWIDCRKB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC1C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



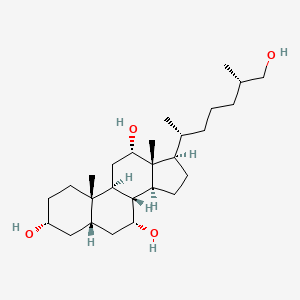
![N-[3-(3-chlorophenyl)phenyl]-1-(3-oxolanylmethyl)-4-piperidinecarboxamide](/img/structure/B1261506.png)
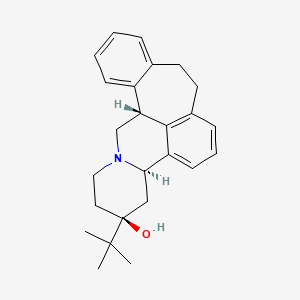
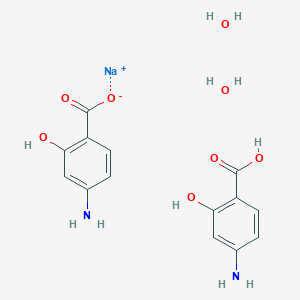
![3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol](/img/structure/B1261509.png)
![N-[5-[[2-(4-acetamidoanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B1261510.png)
![4-ethoxy-N-[5-[[2-oxo-2-(2-oxolanylmethylamino)ethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1261511.png)

![(5R)-6-(1-hydroxyethyl)-7-oxo-3-[(2R)-tetrahydrofuran-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1261515.png)
